molecular formula C17H17N3O3S B2449364 N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]methanesulfonamide CAS No. 898420-61-6

N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]methanesulfonamide

Cat. No.: B2449364
CAS No.: 898420-61-6
M. Wt: 343.4
InChI Key: VSPVYXGBZWYCOB-UHFFFAOYSA-N
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Description

N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]methanesulfonamide is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core, a phenyl ring, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]methanesulfonamide typically involves multiple stepsThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions may produce compounds with different substituents on the phenyl ring .

Scientific Research Applications

N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]methanesulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]methanesulfonamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Biological Activity

N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]methanesulfonamide is a complex organic compound belonging to the sulfonamide class, characterized by its unique structural features that contribute to its biological activity. This article provides a comprehensive overview of its biological properties, including antibacterial and anticancer activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound is defined by the following chemical structure:

  • Molecular Formula : C₁₈H₁₈N₄O₃S
  • Molecular Weight : 366.43 g/mol

The presence of a sulfonamide group allows the compound to mimic para-aminobenzoic acid (PABA), a crucial substrate in bacterial folate synthesis, potentially leading to antibacterial effects. The quinazolinone moiety is often associated with various biological activities, particularly in medicinal chemistry.

Antibacterial Properties

The antibacterial activity of this compound has been investigated against various Gram-positive and Gram-negative bacteria. The mechanism of action involves the inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

Table 1: Antibacterial Activity Against Various Bacteria

BacteriaMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Escherichia coli0.004 mg/mL0.008 mg/mL
Staphylococcus aureus0.015 mg/mL0.030 mg/mL
Bacillus cereus0.015 mg/mL0.020 mg/mL
Enterobacter cloacae0.004 mg/mL0.008 mg/mL

Research indicates that this compound exhibits superior antibacterial activity compared to traditional antibiotics such as ampicillin and streptomycin, making it a promising candidate for further development in antibacterial therapies .

Anticancer Activity

The quinazolinone structure within the compound has been linked to anticancer properties due to its ability to interact with various molecular targets involved in cell proliferation and survival. Studies have shown that derivatives of quinazolinone can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Anticancer Efficacy

In a study examining the effects of quinazolinone derivatives on cancer cell lines, this compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of approximately 10 µM. This suggests a potential role in cancer treatment protocols .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. The presence of specific substituents on the quinazolinone ring influences both antibacterial and anticancer activities. For instance, modifications that enhance lipophilicity may improve cellular uptake and efficacy.

Table 2: Structure–Activity Relationships

Compound VariantStructural ModificationBiological Activity
N-[2-methyl-4-(quinazolinone)]Quinazolinone coreAntibacterial and anticancer properties
N-[2-methyl-4-(substituted quinazolinone)]Additional alkyl groupsEnhanced potency against specific targets

Properties

IUPAC Name

N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-11-10-13(8-9-15(11)19-24(3,22)23)20-12(2)18-16-7-5-4-6-14(16)17(20)21/h4-10,19H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPVYXGBZWYCOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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